

Analytical Methods for the Detection of Pyrisoxazole Residues: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Pyrisoxazole	
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This document provides detailed application notes and experimental protocols for the analytical determination of **Pyrisoxazole** residues in various matrices. The methodologies outlined below are primarily focused on chromatographic techniques, namely High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most prevalent and validated methods for this purpose. While immunoassay techniques like ELISA are common for some pesticides, specific and validated protocols for **Pyrisoxazole** are not widely documented in scientific literature.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique for the quantification of **Pyrisoxazole** residues, including its isomers, in complex matrices such as soil, fruits, and vegetables.[1][2]

Application Note

This method is suitable for the trace-level detection and quantification of the two isomers of **Pyrisoxazole**. The procedure involves extraction with acetonitrile, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.[1][2] The



separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which ensures high specificity and sensitivity.[1] This method has been successfully applied to the analysis of **Pyrisoxazole** residues in tomato and soil.[1][2] Furthermore, chiral liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) can be employed for the enantioselective separation and determination of **Pyrisoxazole**'s four stereoisomers.[3]

Ouantitative Data Summary

Parameter	Matrix	Value	Reference
Linearity Range	Standard Solution	10–500 μg L ⁻¹	[1]
Correlation Coefficient (r²)	Standard Solution	> 0.998	[1]
Limit of Detection (LOD)	Tomato, Soil	< 0.8 μg kg ⁻¹	[1]
Limit of Quantification (LOQ)	Tomato, Soil	< 2.8 μg kg ⁻¹	[1]
Recovery	Tomato, Soil	80.0–91.5%	[1]
Relative Standard Deviation (RSD)	Tomato, Soil	< 8.5%	[1]
LOD (Enantiomers)	Cucumber, Tomato, Pakchoi, Pepper, Strawberry, Soil	0.2 - 1.0 μg kg ⁻¹	[3]
Recovery (Enantiomers)	Cucumber, Tomato, Pakchoi, Pepper, Strawberry	64.2–100%	[3]
Recovery (Enantiomers)	Soil	~120%	[3]

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation (QuEChERS Method)[4][5]



- Homogenization: Homogenize a representative sample (e.g., 10 g of fruit or soil).
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile. For tomato samples, add 5 g of anhydrous sodium sulfate (Na₂SO₄) for dehydration.[1]
 - Shake vigorously for 1 minute.
 - Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥ 4000 rpm for 5 minutes.
- Cleanup (Dispersive Solid-Phase Extraction dSPE):
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer).
 - Transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. For samples with high pigment content, C18 or graphitized carbon black (GCB) may be included.
 - Vortex for 30 seconds.
 - Centrifuge at ≥ 4000 rpm for 5 minutes.
- Final Extract:
 - Filter the supernatant through a 0.22 μm syringe filter.
 - The extract is now ready for LC-MS/MS analysis.
- 2. HPLC-MS/MS Analysis[1]
- HPLC System: A high-performance liquid chromatography system.



- Column: XBridge™ C18 column or equivalent.[1]
- Mobile Phase: Methanol and 0.1% aqueous formic acid solution.[1]
- Flow Rate: 0.6 mL min⁻¹.[1]
- Injection Volume: 5-10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition: Precursor ion m/z 289.1 → product ion m/z 120.2 for both isomers of Pyrisoxazole.[1]



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Workflow for **Pyrisoxazole** analysis by HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of **Pyrisoxazole** residues, particularly in multi-residue screening methods.

Application Note

This method is suitable for the analysis of a broad range of pesticides, including **Pyrisoxazole**, in various food matrices. The sample preparation typically follows the QuEChERS protocol, similar to the HPLC-MS/MS method. The final extract is injected into the GC-MS system. Due to the thermal lability of some pesticides, careful optimization of the injector and oven



temperature program is crucial. GC-MS/MS (triple quadrupole) is often preferred over single quadrupole GC-MS for its enhanced selectivity and sensitivity, which helps to minimize matrix interferences.[1][2][6]

Quantitative Data Summary

While specific quantitative data for **Pyrisoxazole** by GC-MS is not as readily available as for LC-MS/MS, typical performance characteristics for multi-residue pesticide analysis using GC-MS/MS are provided below.

Parameter	General Value Range
Linearity Range	0.01 - 0.5 mg/L
Correlation Coefficient (r²)	> 0.99
Limit of Quantification (LOQ)	< 10 μg/kg
Recovery	70 - 120%
Relative Standard Deviation (RSD)	< 20%

Experimental Protocol: GC-MS/MS

1. Sample Preparation (QuEChERS Method)

The sample preparation follows the same QuEChERS protocol as described for the HPLC-MS/MS method.

- 2. GC-MS/MS Analysis[7][8]
- GC System: A gas chromatograph equipped with a split/splitless or programmable temperature vaporization (PTV) injector.
- Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250 °C (optimized to prevent degradation).



- Oven Temperature Program:
 - o Initial temperature: 50-70 °C, hold for 1-2 minutes.
 - Ramp 1: 25 °C/min to 150 °C.
 - Ramp 2: 5-10 °C/min to 300 °C, hold for 5-10 minutes.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230-280 °C.
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for Pyrisoxazole need to be determined by direct infusion or from spectral libraries.



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Workflow for **Pyrisoxazole** analysis by GC-MS/MS.

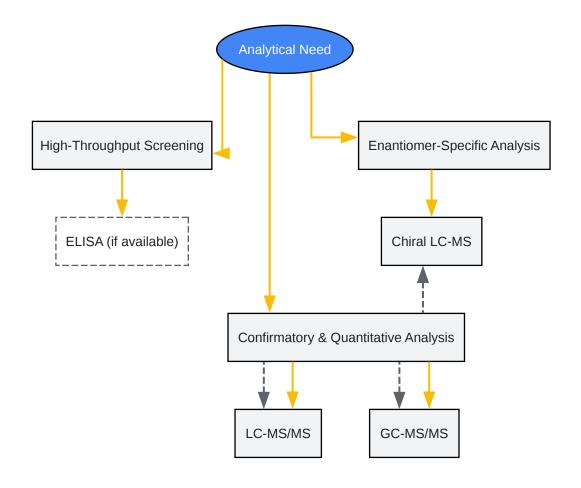
Immunoassay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and high-throughput screening method for pesticide residues.[9][10] However, at present, there is a lack of commercially available ELISA kits and published, validated protocols specifically for the detection of **Pyrisoxazole** residues. The development of an ELISA for a small molecule like **Pyrisoxazole** would require the synthesis of a specific hapten and the production of monoclonal or polyclonal antibodies, which is a significant undertaking.[11] Therefore, for quantitative and confirmatory analysis of **Pyrisoxazole**, chromatographic methods are the current standard.



Logical Relationship of Analytical Methods

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high-throughput screening versus confirmatory quantitative analysis.



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Decision tree for selecting an analytical method.

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Methodological & Application





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